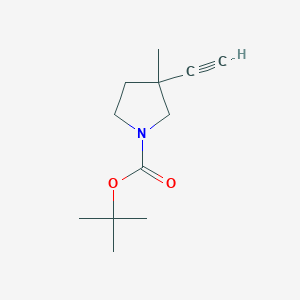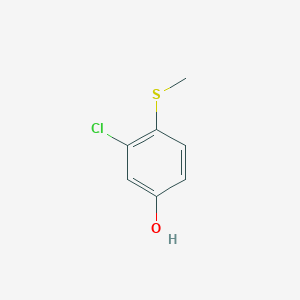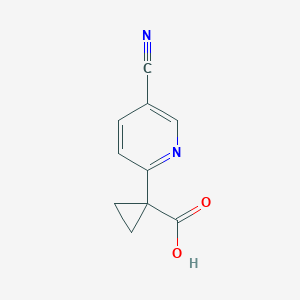
tert-Butyl 3-ethynyl-3-methylpyrrolidine-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tert-Butyl 3-ethynyl-3-methylpyrrolidine-1-carboxylate (TBMPC) is a compound of interest due to its potential applications in various fields of scientific research. TBMPC is a derivative of pyrrolidine, a four-membered saturated heterocyclic compound, and is composed of a tert-butyl group, a methyl group, and an ethynyl group. TBMPC is of particular interest due to its unique structure, which has been found to be of use in a variety of research applications.
科学研究应用
Tert-Butyl 3-ethynyl-3-methylpyrrolidine-1-carboxylate has been found to be useful in a variety of scientific research applications. It has been used in the synthesis of organic compounds, as a catalyst in organic reactions, and as a reagent in stereoselective transformations. Additionally, this compound has been found to be useful in the synthesis of peptides and peptidomimetics, as well as in the study of enzyme-catalyzed reactions.
作用机制
The mechanism of action of tert-Butyl 3-ethynyl-3-methylpyrrolidine-1-carboxylate is not well understood. However, it is believed that the tert-butyl group of the compound is responsible for its activity, as it has been found to be an important factor in the catalytic activity of the compound. Additionally, the ethynyl group of this compound has been found to play an important role in its catalytic activity, as it is believed to be responsible for the formation of a reactive intermediate, which is then used to catalyze the reaction.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well understood. However, it has been found to be non-toxic and non-irritating, and it has been found to be an effective catalyst in a variety of organic reactions. Additionally, it has been found to be useful in the synthesis of peptides and peptidomimetics, and it has been used in the study of enzyme-catalyzed reactions.
实验室实验的优点和局限性
The advantages of using tert-Butyl 3-ethynyl-3-methylpyrrolidine-1-carboxylate in lab experiments include its non-toxic and non-irritating properties, its ability to catalyze a variety of organic reactions, and its usefulness in the synthesis of peptides and peptidomimetics. Additionally, this compound is relatively easy to synthesize, and it is relatively inexpensive. However, there are some limitations to using this compound in lab experiments. For example, the mechanism of action of this compound is not well understood, and it is not known if the compound has any adverse effects on human health.
未来方向
Future research on tert-Butyl 3-ethynyl-3-methylpyrrolidine-1-carboxylate should focus on further understanding its mechanism of action, as well as its biochemical and physiological effects. Additionally, research should focus on exploring the potential applications of this compound in various fields, such as drug design and development, and on developing improved methods for synthesizing the compound. Additionally, research should focus on exploring the potential of using this compound as a catalyst in other organic reactions, as well as in the synthesis of peptides and peptidomimetics. Finally, research should focus on exploring the potential of using this compound in the study of enzyme-catalyzed reactions.
合成方法
Tert-Butyl 3-ethynyl-3-methylpyrrolidine-1-carboxylate can be synthesized by a variety of methods, including the use of a Grignard reagent, a Wittig reaction, or a reductive amination. In the Grignard reaction, tert-butylmagnesium chloride is reacted with 3-ethynyl-3-methylpyrrolidine-1-carboxylic acid, resulting in the formation of this compound. In the Wittig reaction, the ethynyl group is formed by the reaction of a phosphonium ylide with an aldehyde. Finally, in the reductive amination, an amine is reacted with an aldehyde in the presence of a reducing agent, such as sodium cyanoborohydride.
属性
IUPAC Name |
tert-butyl 3-ethynyl-3-methylpyrrolidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO2/c1-6-12(5)7-8-13(9-12)10(14)15-11(2,3)4/h1H,7-9H2,2-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XABXFOQDOYKTHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCN(C1)C(=O)OC(C)(C)C)C#C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(S)-3-(tert-Butyl)-4-(3,5-diisopropyl-2,6-dimethoxyphenyl)-2,3-dihydrobenzo[d][1,3]oxaphosphole, 97% (>99% ee)](/img/structure/B6298464.png)
![3-(tert-Butyl)-4-(3,5-diisopropyl-2,6-dimethoxyphenyl)-2,3-dihydrobenzo[d][1,3]oxaphosphole, 97%](/img/structure/B6298468.png)
![2-((2S,3S)-3-(tert-Butyl)-4-methoxy-2,3-dihydrobenzo[d][1,3]oxaphosphol-2-yl)pyridine, 97% (>99% ee)](/img/structure/B6298470.png)
![(2R,3R)-3-(tert-butyl)-4-(2,6-diphenoxyphenyl)-2-methyl-2,3-dihydrobenzo[d][1,3]oxaphosphole, 97% (>99% ee)](/img/structure/B6298488.png)
![(2R,3R)-3-(tert-Butyl)-4-(2,6-diisopropoxyphenyl)-2-methyl-2,3-dihydrobenzo[d][1,3]oxaphosphole, 97% (>99% ee)](/img/structure/B6298496.png)
![(S)-3-(tert-Butyl)-4-(2,6-diphenoxyphenyl)-2,3-dihydrobenzo[d][1,3]oxaphosphole, 97% (>99% ee)](/img/structure/B6298497.png)
![2-((2R,3R)-3-(tert-Butyl)-4-methoxy-2,3-dihydrobenzo[d][1,3]oxaphosphol-2-yl)pyridine, 97% (>99% ee)](/img/structure/B6298509.png)
![(2R,3S)-3-(tert-Butyl)-2-(di-tert-butylphosphino)-4-methoxy-2,3-dihydrobenzo[d][1,3]oxaphosphole, 97% (>99% ee) (2R,3S)-MeO-POP](/img/structure/B6298511.png)


![Ethyl 3-amino-1,4,5,6,7,8-hexahydrocyclohepta[b]pyrrole-2-carboxylate](/img/structure/B6298533.png)
![t-Butyl 6-hydroxy-2-azaspiro[3.5]nonane-2-carboxylate](/img/structure/B6298537.png)

